molecular formula C7H10N2O2 B15103618 Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) CAS No. 551909-22-9

Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI)

Cat. No.: B15103618
CAS No.: 551909-22-9
M. Wt: 154.17 g/mol
InChI Key: VRJWVNPGPFJWQQ-UHFFFAOYSA-N
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Description

Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its isoxazole ring and propanamide moiety contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

551909-22-9

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C7H10N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

VRJWVNPGPFJWQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NOC(=C1)C

Origin of Product

United States

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